4-(4-Fluoro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one
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Overview
Description
4-(4-Fluoro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one typically involves multiple steps:
Formation of the Piperazine Ring: Starting with a suitable diamine, the piperazine ring is formed through cyclization reactions.
Introduction of the Pyridine Moiety: The pyridine group is introduced via nucleophilic substitution reactions, often using pyridine derivatives.
Sulfonylation: The sulfonyl group is added through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Sulfides from the reduction of the sulfonyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Material Science: It can be incorporated into polymers to modify their properties.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Receptor Binding: It can act as a ligand for certain receptors, influencing cellular signaling pathways.
Medicine
Pharmaceutical Development: The compound is being investigated for its potential as a drug candidate, particularly for its anti-inflammatory and anti-cancer properties.
Industry
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It binds to receptors on cell surfaces, altering the receptor’s conformation and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chloro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one: Similar structure but with a chlorine atom instead of fluorine.
4-(4-Methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one: Lacks the halogen substitution.
4-(4-Fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one: Lacks the methyl group on the benzene ring.
Uniqueness
The presence of both the fluorine atom and the methyl group on the benzene ring in 4-(4-Fluoro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-(4-fluoro-2-methylphenyl)sulfonyl-1-pyridin-3-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-12-9-13(17)4-5-15(12)24(22,23)19-7-8-20(16(21)11-19)14-3-2-6-18-10-14/h2-6,9-10H,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEVAZAWJHGOHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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